2-(2-(prop-2-yn-1-yloxy)ethoxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
説明
This compound (CAS 2187374-12-3) is a trifunctional probe building block comprising:
- A 3-(trifluoromethyl)-3H-diazirin-3-yl group for photoactivated crosslinking upon UV irradiation (~350 nm) .
- A prop-2-yn-1-yloxy ethoxy chain for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).
- A carboxylic acid group for conjugation with amines via carbodiimide chemistry (e.g., EDC/sulfo-NHS) .
Its molecular formula is C₁₂H₇F₃N₂O₃ (MW 284.19), and it is commercially available at ≥95% purity . Applications include target identification in proteomics and pull-down assays, leveraging its photoreactivity and modular conjugation capabilities .
特性
分子式 |
C14H11F3N2O4 |
|---|---|
分子量 |
328.24 g/mol |
IUPAC名 |
2-(2-prop-2-ynoxyethoxy)-4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid |
InChI |
InChI=1S/C14H11F3N2O4/c1-2-5-22-6-7-23-11-8-9(3-4-10(11)12(20)21)13(18-19-13)14(15,16)17/h1,3-4,8H,5-7H2,(H,20,21) |
InChIキー |
FYGMAMFRQYFEKZ-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCOC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
Functional Group Variations
Aldehyde vs. Carboxylic Acid
- Compound 9 : 2-(2-(Prop-2-yn-1-yloxy)ethoxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
- Key Difference : Replaces the carboxylic acid with an aldehyde group.
- Implications :
- Aldehydes enable Schiff base formation with primary amines, useful for reversible conjugation .
- Less stable in aqueous or basic conditions compared to the carboxylic acid derivative .
Biotinylated Derivatives
- sc-206353: 2-[2-[2-[2-[6-(Biotinylaminohexanoyl)aminoethoxy]ethoxy]ethoxy]-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic Acid Key Difference: Incorporates a biotin moiety via a hexanoyl-ethoxy spacer. Implications:
- Enables streptavidin/avidin-based affinity purification, enhancing utility in protein interaction studies .
- Increased molecular weight (MW 730.8) and reduced solubility in non-polar solvents due to the hydrophilic spacer .
Ester Derivatives
- Methyl Ester (165963-73-5): 2-[2-(2-(2-t-Boc-aminoethoxy)ethoxy)ethoxy]-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic Acid Methyl Ester Key Difference: Carboxylic acid is esterified with a methyl group. Implications:
- Requires hydrolysis (e.g., NaOH) to activate the carboxylic acid for conjugation .
- Enhanced cell permeability in ester form, suitable for intracellular labeling .
Ethoxy Chain Length
- Compound 28: 4-(N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzamido) butanoic Acid Key Difference: Extends the ethoxy chain with a butanoic acid spacer. Implications:
- Longer spacer improves flexibility and reduces steric hindrance in protein binding .
- Lower yield (86%) compared to shorter-chain derivatives due to synthetic complexity .
Amino Acid Conjugates
- Trap2: Methyl 4-(((R)-2-((R)-5-oxo-2-(((prop-2-yn-1-yloxy)carbonyl)amino)-5-((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl)oxy)pentanamido)-3-(3,4,5-trimethoxyphenyl)propanoyl)oxy)benzoate Key Difference: Integrates amino acids (e.g., glutamic acid) and trimethoxyphenyl groups. Implications:
- Targets specific protein domains (e.g., tubulin) for photolabeling in cancer research .
- Requires multi-step synthesis and HPLC purification, increasing production costs .
Stability and Reactivity
- Diazirine Stability : All derivatives inherit the dark stability of 3-(trifluoromethyl)diazirine, which is resistant to acid/base (1 M) and heat (75°C for 30 min) .
- Photolysis Efficiency : The parent compound and its derivatives generate carbenes with ~65% yield upon UV exposure, enabling efficient crosslinking .
- Comparative Reactivity :
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-(2-(prop-2-yn-1-yloxy)ethoxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid, and how can they be methodologically addressed?
- Answer : Synthesis challenges include regioselective incorporation of the diazirinyl group and stability of the propargyl ether moiety. A stepwise approach is recommended:
Diazirine introduction : Use trifluoroacetonitrile and ammonia under controlled photoirradiation to form the diazirinyl ring at the 4-position of the benzoic acid backbone .
Propargyl ether coupling : Employ Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to attach the propargyl-ethoxy chain to the phenolic oxygen, ensuring minimal side reactions .
- Optimization : Monitor reaction progress via HPLC-MS to detect intermediates (e.g., brominated byproducts) and adjust stoichiometry to suppress undesired substitutions.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : A multi-technique approach is critical:
- HPLC-PDA : Quantify purity (>95%) and detect UV-active impurities (e.g., unreacted diazirine precursors) .
- NMR spectroscopy : Confirm regiochemistry (¹H NMR: δ 6.8–7.2 ppm for aromatic protons; ¹⁹F NMR: δ -62 ppm for CF₃) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 412.1052) .
Advanced Research Questions
Q. How can this compound be utilized in photoaffinity labeling studies to map protein-ligand interactions?
- Answer : The diazirinyl group generates carbenes upon UV irradiation (365 nm), enabling covalent crosslinking with proximal biomolecules. A protocol includes:
Target incubation : Pre-incubate the compound with purified enzymes (e.g., peroxisomal β-oxidation proteins) in buffer (pH 7.4, 25°C) .
Photoactivation : Irradiate at 365 nm for 5–10 minutes to induce crosslinking.
Click chemistry conjugation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized probes (e.g., biotin-azide) for detection .
- Validation : Perform SDS-PAGE and Western blotting to confirm target labeling specificity.
Q. What experimental designs are recommended to resolve contradictions in biological activity data for this compound?
- Answer : Contradictions may arise from variable assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assays : Use identical buffer systems (e.g., 50 mM Tris-HCl, 150 mM NaCl) and enzyme batches across studies .
- Impurity profiling : Quantify trace impurities (e.g., <0.1% 3-(trifluoromethyl)diazirine) via LC-MS and assess their bioactivity .
- Dose-response curves : Generate EC₅₀/IC₅₀ values under controlled light exposure to account for photoactivation efficiency .
Q. How can computational modeling enhance the understanding of this compound’s reactivity and binding modes?
- Answer : Molecular dynamics (MD) and density functional theory (DFT) simulations provide insights:
- DFT : Calculate carbene formation energy (~85 kcal/mol) and predict reaction hotspots with amino acid residues (e.g., cysteine or lysine) .
- Docking studies : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., peroxisomal acyl-CoA oxidase) .
- Validation : Cross-reference computational data with mutagenesis experiments (e.g., alanine-scanning of predicted binding residues) .
Methodological and Data Analysis Questions
Q. What strategies are effective for optimizing the stability of this compound in biological assays?
- Answer : Stability is pH- and light-sensitive. Best practices include:
- Storage : Lyophilize and store at -80°C in amber vials under argon to prevent hydrolysis/photo-degradation .
- Buffering : Use phosphate-buffered saline (PBS) at pH 7.2–7.4 to minimize acid-catalyzed decomposition of the diazirinyl group .
- Kinetic monitoring : Track degradation via UV-Vis spectroscopy (λ = 260 nm) over 24-hour periods .
Q. How should researchers analyze crosslinking efficiency in complex biological matrices (e.g., cell lysates)?
- Answer : Combine affinity purification and proteomics:
Pull-down assays : Use streptavidin beads to isolate biotinylated targets after CuAAC conjugation .
LC-MS/MS : Identify crosslinked peptides via database searching (e.g., Mascot or MaxQuant) and validate with synthetic standards .
- Quantification : Normalize spectral counts to negative controls (e.g., non-irradiated samples) to exclude non-specific binding .
Cross-Disciplinary Research Questions
Q. How can environmental fate studies of this compound inform its safe handling in laboratory settings?
- Answer : Assess biodegradation and ecotoxicity using OECD guidelines:
- Biodegradation : Perform closed bottle tests (OECD 301D) to measure biological oxygen demand (BOD) over 28 days .
- Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour EC₅₀) to evaluate aquatic impact .
- Mitigation : Implement waste neutralization protocols (e.g., UV treatment to degrade residual diazirine) before disposal .
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